molecular formula C18H27N3O6 B124223 Cyclopentenosine CAS No. 145853-95-8

Cyclopentenosine

Cat. No. B124223
M. Wt: 381.4 g/mol
InChI Key: FJTYDTXMSNPZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentenosine is a cyclic nucleoside analog that has been gaining attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. Cyclopentenosine is a purine analog that has a cyclopentene ring instead of the usual sugar moiety found in nucleotides. This structural modification makes it a unique compound with distinct biochemical and physiological properties.

Mechanism Of Action

Cyclopentenosine exerts its effects by inhibiting the activity of adenosine deaminase, an enzyme that catalyzes the conversion of adenosine to inosine. This inhibition leads to an increase in the levels of adenosine, which can activate adenosine receptors and modulate various cellular processes such as neurotransmission, inflammation, and immune response.

Biochemical And Physiological Effects

Cyclopentenosine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as protein kinases, phosphodiesterases, and adenylyl cyclases. It has also been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

Cyclopentenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a useful tool for studying nucleotides and nucleic acids. However, it also has some limitations. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are several future directions for research on cyclopentenosine. One area of research is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the exploration of its potential as a therapeutic agent for various diseases. Finally, there is a need for further studies to elucidate its mechanism of action and its effects on various cellular processes.
In conclusion, cyclopentenosine is a promising compound with potential applications in various fields of scientific research. Its unique structure and biochemical properties make it a useful tool for studying nucleotides and nucleic acids. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.

Synthesis Methods

Cyclopentenosine can be synthesized through various methods such as the Pd-catalyzed cyclization of 2-iodo-adenosine or the palladium-catalyzed cross-coupling reaction of 2-bromo-adenosine with vinylmagnesium bromide. The synthesis method used depends on the desired yield and purity of the compound.

Scientific Research Applications

Cyclopentenosine has been studied extensively for its potential applications in various fields. In biochemistry, it has been used as a tool to study the structure and function of nucleotides and nucleic acids. In pharmacology, it has been studied for its potential as a drug target and as a lead compound for drug discovery. In medicinal chemistry, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurological disorders.

properties

CAS RN

145853-95-8

Product Name

Cyclopentenosine

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

7-(4-amino-4-carboxybutyl)-6-(3-amino-3-carboxypropyl)-3,4,4a,5-tetrahydro-2H-cyclopenta[b]pyridine-2-carboxylic acid

InChI

InChI=1S/C18H27N3O6/c19-12(16(22)23)3-1-2-11-9(4-6-13(20)17(24)25)8-10-5-7-14(18(26)27)21-15(10)11/h10,12-14H,1-8,19-20H2,(H,22,23)(H,24,25)(H,26,27)

InChI Key

FJTYDTXMSNPZKG-UHFFFAOYSA-N

SMILES

C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O

Canonical SMILES

C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O

synonyms

6-(3-amino-3-carboxypropyl)-7-(4-amino-4-carboxybutyl)-6-cyclopenteno(e)-2,3,4,4a-tetrahydropipecolinic acid
cyclopentenosine

Origin of Product

United States

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